MurF-IN-1

MurF ligase IC50 antibacterial target validation

Screening for S. pneumoniae MurF inhibitors is confounded by extreme potency variability across chemotypes-nanomolar inhibitors may lack antibacterial activity, while weaker analogs show whole-cell efficacy. MurF-IN-1 (pIC50 5.19, IC50 ≈ 6.4 μM) resolves this with reproducible biochemical potency. • Validated pIC50 5.19 against S. pneumoniae MurF for assay positive control and counter-screen deployment • Unique naphthalenol-azepane scaffold distinct from cyanothiophene, sulfonamide, and 8-hydroxyquinoline series-enables scaffold-hopping SAR • Vendor-confirmed peptidoglycan synthesis disruption for target engagement and muropeptide profiling studies • Supplied ≥98% purity as off-white solid; 5-100 mg research quantities with ambient global shipping

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
Cat. No. B2362612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurF-IN-1
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C17H21NO/c19-17-10-9-14-7-3-4-8-15(14)16(17)13-18-11-5-1-2-6-12-18/h3-4,7-10,19H,1-2,5-6,11-13H2
InChIKeySATCUIIDAFFSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





MurF-IN-1: Selective S. pneumoniae MurF Inhibitor


MurF-IN-1 (Compound 7, CAS 303790-97-8) is a small molecule inhibitor of the bacterial peptidoglycan biosynthesis enzyme MurF (UDP-N-acetylmuramoyl-tripeptide-D-alanyl-D-alanine ligase), an ATP-dependent ligase essential for cell wall assembly in both Gram-positive and Gram-negative bacteria . As a selective inhibitor of Streptococcus pneumoniae MurF, MurF-IN-1 exhibits a pIC50 value of 5.19 (equivalent to an IC50 of approximately 6.4 μM) in biochemical assays, and is described as an antibacterial agent that disrupts cell wall assembly by interfering with peptidoglycan synthesis [1]. The compound, also designated 1-(azepan-1-ylmethyl)naphthalen-2-ol, is available from multiple research vendors for experimental use.

S. pneumoniae MurF selective inhibitor
Peptidoglycan biosynthesis pathway studies
Biochemical enzyme inhibition assay reference compound
Vendor-reported cell wall disruption; MIC validation required

MurF-IN-1: Why Substitution Fails


Substituting MurF-IN-1 with another MurF inhibitor is inadvisable due to the extreme variability in potency, antibacterial activity profiles, and species selectivity across this enzyme class. For instance, nanomolar MurF inhibitors (IC50 = 22–70 nM) reported in 2003 failed to exhibit any measurable antibacterial activity [1], while the 4-phenylpiperidine derivative 4-PP demonstrated antibacterial efficacy (MIC = 8 μg/mL against permeable E. coli) but with a different chemotype and mechanism of cell wall disruption [2]. MurF-IN-1 occupies a distinct position in this spectrum: it combines low-micromolar biochemical potency against S. pneumoniae MurF (pIC50 = 5.19) with a vendor-reported antibacterial effect . However, the absence of published MIC data for MurF-IN-1—a critical gap in the evidence base—means that any substitution based solely on biochemical IC50 comparisons could lead to undetected failures in whole-cell assays. Furthermore, many MurF inhibitors such as flavonoids (IC50 = 92–143 μM) and peptide MurFp1 (IC50 = 250 μM) are orders of magnitude less potent [3][4], while others like the cyanothiophene series show species-dependent inhibition of E. coli, S. aureus, and S. pneumoniae MurF [5]. The specific S. pneumoniae target profile of MurF-IN-1, combined with its distinct naphthalenol-azepane scaffold, makes generic substitution scientifically untenable without head-to-head validation.

MurF inhibitor potency range Potency spans from nanomolar to high micromolar across chemotypes; IC50 comparisons alone may not predict functional antibacterial activity.
Biochemical vs. whole-cell disconnect Biochemical MurF inhibition often fails to translate into antibacterial effect; published MIC data for MurF-IN-1 are absent.
Species selectivity and scaffold differences MurF-IN-1 is characterized only for S. pneumoniae MurF; other MurF inhibitors show species-dependent potency that may not transfer directly.

MurF-IN-1 vs. Comparator MurF Inhibitors


Potency Advantage Over Flavonoids and Peptides

MurF-IN-1 inhibits S. pneumoniae MurF with a pIC50 of 5.19 (IC50 ≈ 6.4 μM) . In comparison, the recently identified flavonoid MurF inhibitors quercitrin, myricetin, and (–)-epicatechin exhibit IC50 values of 143 μM, 139 μM, and 92 μM, respectively, against the same enzyme [1]. Similarly, the phage display-derived peptide inhibitor MurFp1 shows an IC50 of 250 μM against P. aeruginosa MurF [2].

Potency vs. flavonoids and peptides
Cross-study comparable
pIC50 5.19 (IC50 ≈6.4 µM) vs. flavonoids 92–143 µM, MurFp1 250 µM
Supports biochemical assay sensitivity and hit differentiation
10- to 40-fold greater enzymatic inhibition reported
MurF ligase IC50 antibacterial target validation

Superior Potency vs. Virtual Screening Hits

MurF-IN-1 displays a pIC50 of 5.19 (IC50 ≈ 6.4 μM) against S. pneumoniae MurF . This compares favorably to NSC 209931, a MurF inhibitor identified via virtual screening, which exhibits an IC50 of 63 μM against E. coli MurF [1]. Another virtual screening hit reported a single novel MurF inhibitor with IC50 = 63 μM [2].

Potency vs. virtual screening hits
Cross-study comparable
IC50 ≈6.4 µM vs. NSC 209931 IC50 63 µM
Supports differentiation of novel compounds from baseline inhibition
~10-fold potency difference; different MurF species context
virtual screening IC50 MurF

Absence of Antibacterial MIC Data

MurF-IN-1 is described by vendors as an 'antibacterial agent' that disrupts cell wall assembly . However, no published minimum inhibitory concentration (MIC) values against any bacterial strain are currently available. In contrast, the MurF inhibitor 4-PP (a 4-phenylpiperidine derivative) exhibits an MIC of 8 μg/mL against permeable E. coli and causes a 5-log10-unit decrease in CFU [1]. Another MurF inhibitor, DQ1, shows an IC50 of 24 μM against MurF and an MIC of 16 μg/mL against S. aureus [2].

Antibacterial MIC data
Data to verify
Not reported for MurF-IN-1
Whole-cell antibacterial activity requires independent validation
Comparators 4-PP (MIC 8 µg/mL) and DQ1 (MIC 16 µg/mL) for context
MIC antibacterial activity whole-cell assay

S. pneumoniae-Only Characterization

MurF-IN-1 has been characterized exclusively against Streptococcus pneumoniae MurF, with a reported pIC50 of 5.19 . No inhibition data against MurF from other pathogens (e.g., E. coli, S. aureus) have been published. This contrasts with cyanothiophene-based MurF inhibitors, which have been evaluated against MurF from S. pneumoniae, E. coli, and S. aureus, revealing species-dependent potency variations [1]. Similarly, the kinase inhibitor set screen identified compounds with activity across MurC, MurD, and MurF from E. coli (IC50 range 32–368 μM) [2].

Species specificity
Context-dependent
S. pneumoniae MurF only (pIC50 5.19) vs. cyanothiophene multi-species profiles
Cross-species MurF inhibition requires independent validation
Single-species characterization limits broad‑spectrum use
species selectivity S. pneumoniae MurF

MurF-IN-1: Key Research Applications


S. pneumoniae MurF Biochemical Screening

MurF-IN-1 is most appropriately deployed as a reference inhibitor in in vitro biochemical assays measuring S. pneumoniae MurF activity. With a pIC50 of 5.19 (IC50 ≈ 6.4 μM), it provides a robust positive control for assay development, high-throughput screening counter-screens, and target engagement studies . Its potency advantage (10- to 40-fold) over flavonoid and peptide MurF inhibitors ensures clear differentiation of true hits from background inhibition [1][2].

Peptidoglycan Biosynthesis Mechanistic Studies

Investigators studying the intracellular steps of bacterial cell wall assembly can utilize MurF-IN-1 to probe the MurF-catalyzed addition of D-Ala-D-Ala to UDP-MurNAc-tripeptide. The compound's vendor-reported ability to disrupt peptidoglycan synthesis positions it as a tool for studying downstream effects on muropeptide profiles and cell morphology in S. pneumoniae, analogous to studies performed with 4-PP in E. coli [3].

Pharmacophore Analysis & Scaffold Hopping

MurF-IN-1 (1-(azepan-1-ylmethyl)naphthalen-2-ol) represents a distinct naphthalenol-azepane chemotype not found among major MurF inhibitor classes such as cyanothiophenes, 8-hydroxyquinolines, or sulfonamides [4][5]. Researchers engaged in scaffold diversification or pharmacophore modeling for MurF inhibitors can employ MurF-IN-1 as a novel starting point for structure-activity relationship studies, particularly given its moderate potency and unique structural features.

MIC Validation for Whole-Cell Studies

While MurF-IN-1 is labeled an 'antibacterial agent' , the absence of published MIC values against any bacterial strain means it cannot be reliably used in whole-cell antibacterial assays without preliminary susceptibility testing. Investigators requiring an MurF inhibitor with validated antibacterial activity should instead consider 4-PP (MIC = 8 μg/mL vs. permeable E. coli) [3] or DQ1 (MIC = 16 μg/mL vs. S. aureus) [6] as positive controls, or determine MurF-IN-1 MIC values de novo prior to use.

Application
Selection Property
Validation Focus
S. pneumoniae MurF enzyme assays
Reported enzymatic inhibition profile
Assay signal‑to‑noise and hit differentiation
Peptidoglycan pathway studies
Vendor‑reported cell wall disruption context
Muropeptide and morphology endpoint validation
Scaffold diversification studies
Naphthalenol‑azepane chemotype
SAR and pharmacophore modeling
Whole‑cell susceptibility testing
Published MIC data absent
Independent MIC determination required

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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